molecular formula C13H15F2NO B5120432 1-(2,3-difluorobenzoyl)-2-methylpiperidine

1-(2,3-difluorobenzoyl)-2-methylpiperidine

Cat. No.: B5120432
M. Wt: 239.26 g/mol
InChI Key: YBYVIPVNILNOOQ-UHFFFAOYSA-N
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Description

1-(2,3-Difluorobenzoyl)-2-methylpiperidine is an organic compound that features a piperidine ring substituted with a 2,3-difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-difluorobenzoyl)-2-methylpiperidine typically involves the acylation of 2-methylpiperidine with 2,3-difluorobenzoyl chloride. The reaction is generally carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps such as recrystallization or chromatography are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorobenzoyl)-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Difluorobenzoyl)-2-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-difluorobenzoyl)-2-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its target, influencing the biological pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzoyl chloride
  • 2,3-Difluorobenzonitrile
  • 2-Bromo-1,3-difluorobenzene

Uniqueness

1-(2,3-Difluorobenzoyl)-2-methylpiperidine is unique due to the combination of the piperidine ring and the difluorobenzoyl group. This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds. For instance, the presence of the piperidine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

(2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-9-5-2-3-8-16(9)13(17)10-6-4-7-11(14)12(10)15/h4,6-7,9H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVIPVNILNOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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